Cas no 2229640-22-4 (tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate)
tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate
- 2229640-22-4
- EN300-2006355
-
- Inchi: 1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-9(8-12)5-4-6-13/h4-5,9,13H,6-8H2,1-3H3/b5-4+
- InChI Key: POWTWGRXQLSERR-SNAWJCMRSA-N
- SMILES: O(C(C)(C)C)C(N1CC(/C=C/CO)C1)=O
Computed Properties
- Exact Mass: 213.13649347g/mol
- Monoisotopic Mass: 213.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 49.8Ų
tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2006355-0.05g |
tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate |
2229640-22-4 | 0.05g |
$732.0 | 2023-09-16 | ||
| Enamine | EN300-2006355-0.1g |
tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate |
2229640-22-4 | 0.1g |
$767.0 | 2023-09-16 | ||
| Enamine | EN300-2006355-0.25g |
tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate |
2229640-22-4 | 0.25g |
$801.0 | 2023-09-16 | ||
| Enamine | EN300-2006355-0.5g |
tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate |
2229640-22-4 | 0.5g |
$836.0 | 2023-09-16 | ||
| Enamine | EN300-2006355-1.0g |
tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate |
2229640-22-4 | 1g |
$871.0 | 2023-06-02 | ||
| Enamine | EN300-2006355-2.5g |
tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate |
2229640-22-4 | 2.5g |
$1707.0 | 2023-09-16 | ||
| Enamine | EN300-2006355-5.0g |
tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate |
2229640-22-4 | 5g |
$2525.0 | 2023-06-02 | ||
| Enamine | EN300-2006355-10.0g |
tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate |
2229640-22-4 | 10g |
$3746.0 | 2023-06-02 | ||
| Enamine | EN300-2006355-1g |
tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate |
2229640-22-4 | 1g |
$871.0 | 2023-09-16 | ||
| Enamine | EN300-2006355-5g |
tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate |
2229640-22-4 | 5g |
$2525.0 | 2023-09-16 |
tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate
Introduction to tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate (CAS No. 2229640-22-4)
Tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate (CAS No. 2229640-22-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique azetidine ring and hydroxypropenyl substituent, offers a range of potential applications in drug discovery and development. This article delves into the chemical structure, synthesis, and recent research findings related to this compound, providing a comprehensive overview for researchers and professionals in the field.
The chemical structure of tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate is defined by its tert-butyl protecting group, which is commonly used in organic synthesis to enhance the stability and reactivity of functional groups. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational properties that can influence the compound's biological activity. The presence of the hydroxypropenyl substituent adds further complexity and reactivity, making this compound an attractive candidate for various chemical transformations.
In terms of synthesis, tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate can be prepared through several routes. One common method involves the reaction of tert-butyl azetidine-1-carboxylate with an appropriate aldehyde or ketone in the presence of a base. This reaction typically proceeds via a nucleophilic addition mechanism, followed by a dehydration step to form the desired product. Recent advancements in catalytic methods have also facilitated the efficient synthesis of this compound, reducing reaction times and improving yields.
The biological activity of tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate has been the subject of numerous studies. Research has shown that compounds containing azetidine rings often exhibit potent biological activities, including antiviral, antibacterial, and anticancer properties. The hydroxypropenyl substituent can further modulate these activities by influencing the compound's lipophilicity and cellular uptake. For instance, a recent study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant antiproliferative effects against various cancer cell lines.
In addition to its potential as a therapeutic agent, tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate has also been explored as an intermediate in the synthesis of more complex molecules. Its reactivity and functional group diversity make it a valuable building block for constructing libraries of compounds for high-throughput screening. This approach has been successfully employed in the discovery of novel inhibitors for various therapeutic targets, such as kinases and proteases.
The physicochemical properties of tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate are also noteworthy. The compound is typically obtained as a colorless oil or solid, depending on the specific conditions used during synthesis. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various chemical reactions and biological assays. The melting point and boiling point of this compound are important parameters for its storage and handling, ensuring its stability under different conditions.
Safety considerations are crucial when working with organic compounds like tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate. While this compound is not classified as a hazardous material or controlled substance, proper handling procedures should be followed to minimize any potential risks. Researchers should wear appropriate personal protective equipment (PPE), such as gloves and goggles, and work in well-ventilated areas or fume hoods to prevent inhalation or skin contact.
In conclusion, tert-butyl 3-(3-hydroxyprop-1-en-1-yl)azetidine-1-carboxylate (CAS No. 2229640-22-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive candidate for drug discovery efforts, while its synthetic accessibility ensures that it can be readily incorporated into various research workflows. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems.
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